2-(p-trifluoroacetamidophenyl)ethyl O-galactopyranosyl-(1-4)-O-galactopyranosyl-(1-4)-2-acetamido-2- 2-(p-trifluoroacetamidophenyl)ethyl O-galactopyranosyl-(1-4)-O-galactopyranosyl-(1-4)-2-acetamido-2-
Brand Name: Vulcanchem
CAS No.: 139886-73-0
VCID: VC0151613
InChI: InChI=1S/C30H43F3N2O17/c1-11(39)34-17-19(41)24(15(9-37)49-26(17)47-7-6-12-2-4-13(5-3-12)35-29(46)30(31,32)33)51-28-23(45)21(43)25(16(10-38)50-28)52-27-22(44)20(42)18(40)14(8-36)48-27/h2-5,14-28,36-38,40-45H,6-10H2,1H3,(H,34,39)(H,35,46)/t14-,15-,16-,17-,18+,19-,20+,21-,22-,23-,24-,25+,26-,27-,28+/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OCCC2=CC=C(C=C2)NC(=O)C(F)(F)F)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Molecular Formula: C30H43F3N2O17
Molecular Weight: 760.7 g/mol

2-(p-trifluoroacetamidophenyl)ethyl O-galactopyranosyl-(1-4)-O-galactopyranosyl-(1-4)-2-acetamido-2-

CAS No.: 139886-73-0

Main Products

VCID: VC0151613

Molecular Formula: C30H43F3N2O17

Molecular Weight: 760.7 g/mol

2-(p-trifluoroacetamidophenyl)ethyl O-galactopyranosyl-(1-4)-O-galactopyranosyl-(1-4)-2-acetamido-2- - 139886-73-0

CAS No. 139886-73-0
Product Name 2-(p-trifluoroacetamidophenyl)ethyl O-galactopyranosyl-(1-4)-O-galactopyranosyl-(1-4)-2-acetamido-2-
Molecular Formula C30H43F3N2O17
Molecular Weight 760.7 g/mol
IUPAC Name N-[4-[2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]phenyl]-2,2,2-trifluoroacetamide
Standard InChI InChI=1S/C30H43F3N2O17/c1-11(39)34-17-19(41)24(15(9-37)49-26(17)47-7-6-12-2-4-13(5-3-12)35-29(46)30(31,32)33)51-28-23(45)21(43)25(16(10-38)50-28)52-27-22(44)20(42)18(40)14(8-36)48-27/h2-5,14-28,36-38,40-45H,6-10H2,1H3,(H,34,39)(H,35,46)/t14-,15-,16-,17-,18+,19-,20+,21-,22-,23-,24-,25+,26-,27-,28+/m1/s1
Standard InChIKey JCJAEDXFONBNIP-PTPTXAFISA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCC2=CC=C(C=C2)NC(=O)C(F)(F)F)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O
SMILES CC(=O)NC1C(C(C(OC1OCCC2=CC=C(C=C2)NC(=O)C(F)(F)F)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OCCC2=CC=C(C=C2)NC(=O)C(F)(F)F)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Synonyms 2-(p-trifluoroacetamidophenyl)ethyl O-alpha-D-galactopyranosyl-(1-4)-O-beta-D-galactopyranosyl-(1-4)-2-acetamido-2-deoxy-beta-D-glucopyranoside
2-(p-trifluoroacetamidophenyl)ethyl O-galactopyranosyl-(1-4)-O-galactopyranosyl-(1-4)-2-acetamido-2-deoxy-glucopyranoside
TEGGAG
PubChem Compound 197419
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator